Tetra-n-pentyltin Tetra-n-pentyltin
Brand Name: Vulcanchem
CAS No.: 3765-65-9
VCID: VC3826289
InChI: InChI=1S/4C5H11.Sn/c4*1-3-5-4-2;/h4*1,3-5H2,2H3;
SMILES: CCCCC[Sn](CCCCC)(CCCCC)CCCCC
Molecular Formula: C20H44Sn
Molecular Weight: 403.3 g/mol

Tetra-n-pentyltin

CAS No.: 3765-65-9

Cat. No.: VC3826289

Molecular Formula: C20H44Sn

Molecular Weight: 403.3 g/mol

* For research use only. Not for human or veterinary use.

Tetra-n-pentyltin - 3765-65-9

Specification

CAS No. 3765-65-9
Molecular Formula C20H44Sn
Molecular Weight 403.3 g/mol
IUPAC Name tetrapentylstannane
Standard InChI InChI=1S/4C5H11.Sn/c4*1-3-5-4-2;/h4*1,3-5H2,2H3;
Standard InChI Key JEHHMOWXLBXVHN-UHFFFAOYSA-N
SMILES CCCCC[Sn](CCCCC)(CCCCC)CCCCC
Canonical SMILES CCCCC[Sn](CCCCC)(CCCCC)CCCCC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Tetra-n-pentyltin belongs to the tetraorganotin class, featuring a central tin atom tetrahedrally coordinated to four n-pentyl groups. The molecular formula is C<sub>20</sub>H<sub>44</sub>Sn, with a molar mass of 427.29 g/mol (calculated from atomic weights: Sn = 118.71, C = 12.01, H = 1.008). The extended alkyl chains confer increased steric bulk compared to shorter-chain analogs like tetra-n-propyltin (C<sub>12</sub>H<sub>28</sub>Sn) , influencing solubility and thermal stability.

Table 1: Comparative Properties of Tetraalkyltin Compounds

PropertyTetra-n-propyltin Tetrabutyltin Tetra-n-pentyltin (Estimated)
Molecular FormulaC<sub>12</sub>H<sub>28</sub>SnC<sub>16</sub>H<sub>36</sub>SnC<sub>20</sub>H<sub>44</sub>Sn
Molar Mass (g/mol)291.06347.21427.29
Density (g/cm³)1.1071.057~1.02–1.04
Boiling Point (°C)222145–148 (10 mmHg)>250 (decomposes)
SolubilityInsoluble in waterLow polarity solventsLow polarity solvents

The density decrease from tetra-n-propyltin (1.107 g/cm³) to tetrabutyltin (1.057 g/cm³) suggests a continuation of this trend for tetra-n-pentyltin, with an estimated density of 1.02–1.04 g/cm³. Thermal stability is expected to diminish with longer alkyl chains due to increased steric strain, leading to decomposition rather than boiling at elevated temperatures .

Synthesis and Reactivity

Preparation Methods

The synthesis of tetra-n-pentyltin likely follows established routes for tetraalkyltin compounds, such as:

  • Grignard Reaction:
    Reaction of tin(IV) chloride with n-pentylmagnesium bromide:

    SnCl4+4C5H11MgBrSn(C5H11)4+4MgBrCl\text{SnCl}_4 + 4 \text{C}_5\text{H}_{11}\text{MgBr} \rightarrow \text{Sn(C}_5\text{H}_{11})_4 + 4 \text{MgBrCl}

    This method, used for tetrabutyltin , typically yields 60–80% under anhydrous conditions.

  • Wurtz Coupling:
    Sodium-mediated coupling of n-pentyl chloride with tin(IV) chloride:

    SnCl4+4C5H11Cl+8NaSn(C5H11)4+8NaCl\text{SnCl}_4 + 4 \text{C}_5\text{H}_{11}\text{Cl} + 8 \text{Na} \rightarrow \text{Sn(C}_5\text{H}_{11})_4 + 8 \text{NaCl}

    Side reactions, such as tin metal formation, can reduce yields unless dibutyltin dichloride intermediates are employed .

Reactivity Profile

Tetra-n-pentyltin’s reactivity aligns with other tetraorganotins, exhibiting:

  • Air Sensitivity: Gradual oxidation to tin oxides in the presence of oxygen.

  • Hydrolytic Stability: Resistance to water under neutral conditions (similar to tetra-n-propyltin’s "Sensitive 4" rating ).

  • Transmetalation: Participation in Stille couplings, though slower than aryl- or vinyltin analogs due to steric hindrance.

Applications and Industrial Relevance

Extraction Chromatography

Diglycolamide ligands with varying alkyl chains (e.g., n-pentyl to n-decyl) demonstrate enhanced lanthanide uptake in ionic liquids . Tetra-n-pentyltin’s lipophilic nature suggests potential utility in rare earth element (REE) separation, though experimental validation is required.

CompoundACGIH TWA (mg/m³)NIOSH IDLH (mg/m³)
Tetra-n-propyltin0.1 (Skin)25
Tributyltin oxide0.110
Tetra-n-pentyltin*0.1 (estimated)25 (estimated)

Future Research Directions

  • Synthetic Optimization: Developing high-yield, low-impurity routes for tetra-n-pentyltin.

  • Application Trials: Testing its efficacy in REE extraction and CVD processes.

  • Toxicokinetic Studies: Quantifying bioaccumulation potential and metabolic pathways.

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